N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, a pyridine ring, and a dihydrobenzofuran sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Cyclopentyl Group Introduction: The cyclopentyl group is typically added through a nucleophilic substitution reaction.
Formation of the Dihydrobenzofuran Sulfonamide: This step involves the cyclization of a suitable precursor, followed by sulfonamide formation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and dihydrobenzofuran moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyridine and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole and dihydrobenzofuran rings.
Reduction: Reduced forms of the sulfonamide group, such as primary or secondary amines.
Substitution: Substituted derivatives at the pyridine or pyrazole rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-31(29,21-5-6-23-19(17-21)10-16-30-23)27(20-3-1-2-4-20)15-14-26-13-9-22(25-26)18-7-11-24-12-8-18/h5-9,11-13,17,20H,1-4,10,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIHLJMIYEECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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